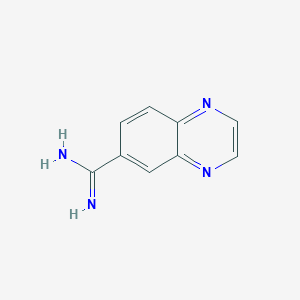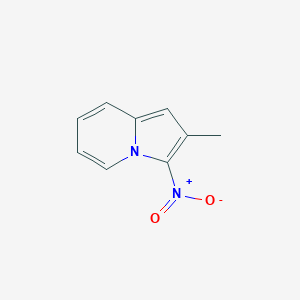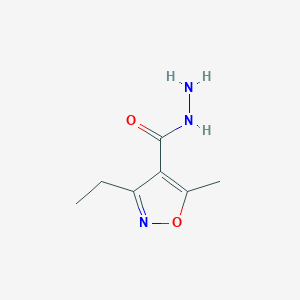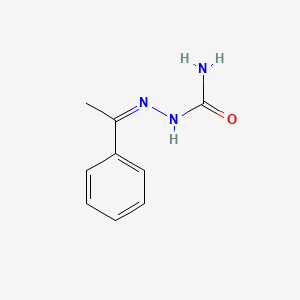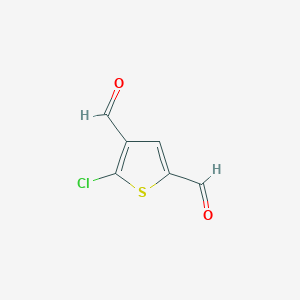![molecular formula C10H6N2O B11913159 [1,2]Oxazolo[3,4-C]quinoline CAS No. 232-94-0](/img/structure/B11913159.png)
[1,2]Oxazolo[3,4-C]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2]Oxazolo[3,4-C]quinoline is a heterocyclic compound that features a fused ring system consisting of an oxazole ring and a quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,2]Oxazolo[3,4-C]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoline derivatives with oxazole-forming reagents. For example, a three-component reaction involving acridin-1,2-dione derivatives, aldehydes, and ammonium acetate in N,N-dimethylformamide (DMF) under microwave irradiation has been reported to yield oxazolo[3,4-C]quinoline derivatives . Another approach involves the use of isocyano(triphenylphosphoranylidene)acetates, aldehydes, amines, and 2-azidobenzoic acids in a one-pot reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above could potentially be adapted for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
[1,2]Oxazolo[3,4-C]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve the use of solvents like DMF, ethanol, and acetic acid, and may require heating or microwave irradiation to proceed efficiently .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, hydrogenated oxazoloquinoline compounds, and other fused heterocyclic systems. These products often exhibit unique biological and chemical properties, making them valuable for further research and applications .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems.
Biology: It has shown promise in biological studies due to its ability to interact with various enzymes and receptors.
Medicine: Derivatives of [1,2]Oxazolo[3,4-C]quinoline have been investigated for their potential as anticancer, antibacterial, and antiviral agents
Mecanismo De Acción
The mechanism of action of [1,2]Oxazolo[3,4-C]quinoline and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, certain derivatives have been shown to inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The compound’s ability to form non-covalent interactions with biological molecules is a key factor in its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to [1,2]Oxazolo[3,4-C]quinoline include other fused heterocyclic systems such as:
[1,2,4]Oxadiazoles: These compounds also feature a fused ring system and exhibit similar biological activities.
Quinoline-2,4-diones: These compounds share the quinoline core and have been studied for their pharmaceutical applications.
Thiazolo[3,2-a]quinolines: These compounds have a similar fused ring structure and are known for their biological activity.
Uniqueness
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties. This structural arrangement imparts distinct reactivity and biological activity compared to other similar compounds. Additionally, the versatility in its synthetic routes and the potential for functionalization make it a valuable compound for further research and development.
Propiedades
Número CAS |
232-94-0 |
|---|---|
Fórmula molecular |
C10H6N2O |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
[1,2]oxazolo[3,4-c]quinoline |
InChI |
InChI=1S/C10H6N2O/c1-2-4-9-7(3-1)8-6-13-12-10(8)5-11-9/h1-6H |
Clave InChI |
PPWRLAMDBATQMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CON=C3C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



